4-Iodo-2,6-dimethoxybenzoic acid

Description

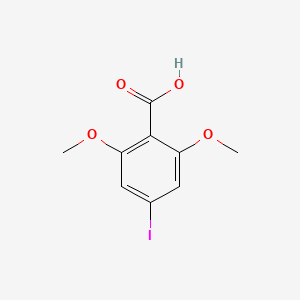

4-Iodo-2,6-dimethoxybenzoic acid is a halogenated aromatic carboxylic acid characterized by methoxy groups at the 2- and 6-positions and an iodine substituent at the 4-position of the benzene ring. This compound is primarily utilized in mechanistic studies of halogen migration and as a synthetic intermediate in organic chemistry. Its synthesis involves iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) using iodine and silver trifluoroacetate, followed by oxidation of the aldehyde moiety to the carboxylic acid . The iodine atom's large atomic radius and polarizability make this compound distinct in reactivity compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula |

C9H9IO4 |

|---|---|

Molecular Weight |

308.07 g/mol |

IUPAC Name |

4-iodo-2,6-dimethoxybenzoic acid |

InChI |

InChI=1S/C9H9IO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12) |

InChI Key |

BPFJEXIIBIBQNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-2,6-dimethoxybenzoic Acid

- Molecular Formula : C₉H₉BrO₄

- Molecular Weight : 261.06 g/mol

- Melting Point : 146–148°C

- Key Differences :

- The bromine substituent introduces smaller steric bulk and higher electronegativity compared to iodine, leading to milder halogen migration tendencies under thermal or acidic conditions.

- Used in studies to verify halogen orientation during rearrangement reactions, demonstrating lower stability in intermediates compared to the iodo analog .

2,6-Dimethoxybenzoic Acid

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.18 g/mol

- Key Differences: Lacks a halogen substituent, making it less reactive in electrophilic substitution or halogen migration reactions. Synthesized via hydrolysis of 2,6-dimethoxybenzonitrile under strong alkaline conditions, yielding a carboxylic acid derivative. Treatment with AlCl₃ in chlorobenzene converts it to resorcinol, highlighting its utility in producing simpler phenolic compounds .

3-Iodo-2,6-dimethylbenzoic Acid

- Molecular Formula : C₉H₉IO₂

- Molecular Weight : 276.07 g/mol

- Key Differences :

Comparative Data Table

Reactivity and Mechanistic Insights

- Halogen Migration : The iodine atom in this compound undergoes migration under milder conditions compared to bromine due to weaker C–I bonds and larger atomic size, facilitating isolation of intermediates in rearrangement studies .

- Electrophilic Substitution : Methoxy groups direct electrophiles to the 4-position, but iodine's presence alters reaction pathways, as seen in its use for synthesizing diazenes in photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.